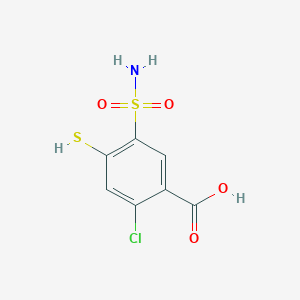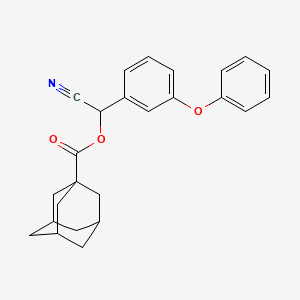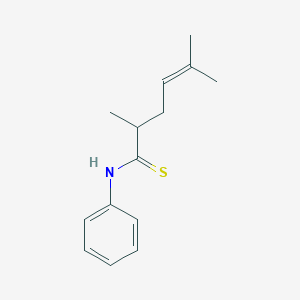![molecular formula C22H18S2 B14356774 1,1'-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene CAS No. 90690-57-6](/img/structure/B14356774.png)
1,1'-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene is an organic compound characterized by the presence of disulfide linkages and alkyne groups. This compound is notable for its unique structure, which includes two benzene rings connected by a disulfide bridge and pent-3-en-1-yne groups. The presence of both alkyne and disulfide functionalities makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene typically involves the following steps:
Formation of the Disulfide Bridge: The initial step involves the formation of the disulfide bridge. This can be achieved by the oxidation of thiol groups using oxidizing agents such as hydrogen peroxide or iodine.
Introduction of Alkyne Groups: The next step involves the introduction of alkyne groups. This can be done through Sonogashira coupling reactions, where terminal alkynes are coupled with aryl halides in the presence of a palladium catalyst and a copper co-catalyst.
Final Assembly: The final step involves the coupling of the disulfide-bridged benzene rings with the pent-3-en-1-yne groups under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1’-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene can undergo various types of chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiol groups using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The alkyne groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1’-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Potential applications in the study of disulfide bond formation and cleavage in proteins. It can be used as a model compound to understand the behavior of disulfide bonds in biological systems.
Medicine: Investigated for its potential use in drug delivery systems. The disulfide bridge can be cleaved under reducing conditions, allowing for the controlled release of therapeutic agents.
Industry: Used in the development of new materials with unique properties. The presence of both alkyne and disulfide functionalities can impart desirable characteristics to polymers and other materials.
Mechanism of Action
The mechanism of action of 1,1’-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene involves the interaction of its functional groups with various molecular targets. The disulfide bridge can undergo redox reactions, leading to the formation or cleavage of disulfide bonds. The alkyne groups can participate in nucleophilic addition or substitution reactions, allowing for the modification of the compound’s structure and properties.
Comparison with Similar Compounds
Similar Compounds
1,1’-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene: Unique due to the presence of both disulfide and alkyne functionalities.
1,1’-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]diphenyl: Similar structure but with phenyl groups instead of benzene rings.
1,1’-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzoate: Contains benzoate groups instead of benzene rings.
Uniqueness
1,1’-[Disulfanediyldi(pent-3-en-1-yne-5,3-diyl)]dibenzene is unique due to its combination of disulfide and alkyne functionalities. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
90690-57-6 |
|---|---|
Molecular Formula |
C22H18S2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
5-(3-phenylpent-2-en-4-ynyldisulfanyl)pent-3-en-1-yn-3-ylbenzene |
InChI |
InChI=1S/C22H18S2/c1-3-19(21-11-7-5-8-12-21)15-17-23-24-18-16-20(4-2)22-13-9-6-10-14-22/h1-2,5-16H,17-18H2 |
InChI Key |
JOJNSXYRDJARMB-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(=CCSSCC=C(C#C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-(2-Oxoethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methyl acetate](/img/structure/B14356710.png)


![[4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate](/img/structure/B14356727.png)
![5-Phenylpyrimido[4,5-b]quinoline-2,4(1H,3H)-dione](/img/structure/B14356746.png)

![Piperidine, 1-[[3-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14356758.png)
![N-[(4-tert-Butylphenyl)methoxy]benzamide](/img/structure/B14356762.png)



